molecular formula C17H13N3O3S B2698888 N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681170-87-6

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2698888
CAS RN: 681170-87-6
M. Wt: 339.37
InChI Key: FCUDBLATUCYZEH-UHFFFAOYSA-N
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Description

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as PBTZ169, is a small molecule compound that has been identified as a potential therapeutic agent for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis and is a major global health concern. The current treatment options for tuberculosis are limited, and there is a need for new and effective drugs to combat the disease.

Mechanism Of Action

The mechanism of action of N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves the inhibition of the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. The inhibition of DprE1 leads to the disruption of the cell wall synthesis, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its broad-spectrum activity against drug-resistant strains of Mycobacterium tuberculosis. However, one limitation is that it has only been tested in animal models of tuberculosis, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One direction is to conduct clinical trials to determine its safety and efficacy in humans. Another direction is to study the potential use of N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide in combination with other drugs for the treatment of tuberculosis. Additionally, further studies are needed to determine the mechanism of action of N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide and to identify potential drug targets for the development of new drugs for the treatment of tuberculosis.

Synthesis Methods

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-aminopyridine with 2-bromo-4-chlorothiazole to form the intermediate compound, which is then reacted with 2,3-dihydroxybenzoic acid to form N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide.

Scientific Research Applications

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been extensively studied for its potential as a therapeutic agent for tuberculosis. In vitro studies have shown that N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is effective against drug-resistant strains of Mycobacterium tuberculosis. In vivo studies have also shown that N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is effective in reducing the bacterial load in animal models of tuberculosis.

properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(15-9-22-13-6-1-2-7-14(13)23-15)20-17-19-12(10-24-17)11-5-3-4-8-18-11/h1-8,10,15H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUDBLATUCYZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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